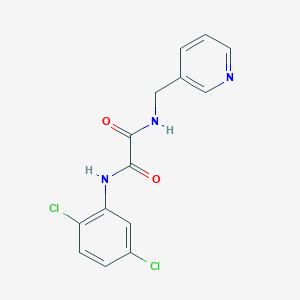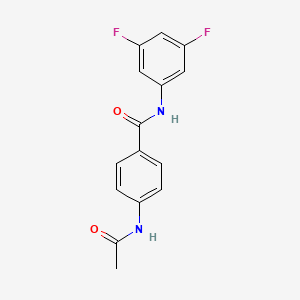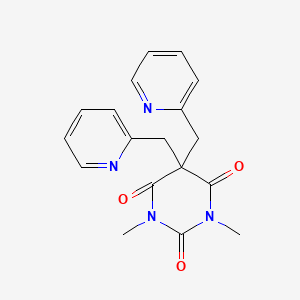![molecular formula C18H21FN2O3S B4396995 N~2~-ethyl-N~1~-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4396995.png)
N~2~-ethyl-N~1~-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
説明
N~2~-ethyl-N~1~-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as EFG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EFG has shown promising results in preclinical studies, making it a potential candidate for further development.
作用機序
EFG works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, EFG can modulate various signaling pathways that are dysregulated in various diseases.
Biochemical and Physiological Effects:
EFG has been shown to have various biochemical and physiological effects, including inhibiting the activity of GSK-3β, reducing the production of pro-inflammatory cytokines, inducing apoptosis, and protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using EFG in lab experiments is its specificity towards GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using EFG is its low solubility, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for the research on EFG, including:
1. Further preclinical studies to investigate the potential therapeutic applications of EFG in various diseases.
2. Development of more efficient synthesis methods for EFG to improve its solubility and ease of use in lab experiments.
3. Investigation of the potential side effects of EFG in vivo, as well as its pharmacokinetics and pharmacodynamics.
4. Development of EFG derivatives with improved potency and selectivity towards GSK-3β.
5. Investigation of the potential synergistic effects of EFG with other drugs or compounds in various diseases.
In conclusion, EFG is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its specificity towards GSK-3β makes it a valuable tool for studying the role of GSK-3β in various cellular processes, but its low solubility can make it challenging to work with in certain experimental setups. Further research is needed to investigate the potential therapeutic applications of EFG in various diseases, as well as to develop more efficient synthesis methods and EFG derivatives with improved potency and selectivity.
科学的研究の応用
EFG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, EFG has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death). In inflammation, EFG has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the inflammatory response. In neurodegenerative disorders, EFG has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-3-14-5-9-16(10-6-14)20-18(22)13-21(4-2)25(23,24)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMLDVZPNSNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4396917.png)
![ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate](/img/structure/B4396920.png)
![N-{3-[(4-biphenylylcarbonyl)amino]propyl}isonicotinamide](/img/structure/B4396927.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B4396930.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4396933.png)
![methyl 6-benzoyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4396939.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4396946.png)
![1-tert-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4396952.png)


![N-{3-[(4-biphenylylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396984.png)

![[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4397010.png)
